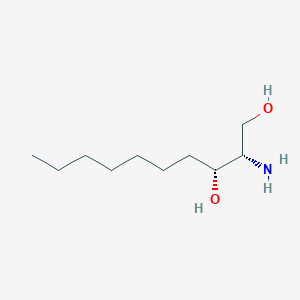

(2S,3R)-2-Aminodecane-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO2 |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(2S,3R)-2-aminodecane-1,3-diol |

InChI |

InChI=1S/C10H23NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h9-10,12-13H,2-8,11H2,1H3/t9-,10+/m0/s1 |

InChI Key |

ZIQYSFDTHJDFPW-VHSXEESVSA-N |

Isomeric SMILES |

CCCCCCC[C@H]([C@H](CO)N)O |

Canonical SMILES |

CCCCCCCC(C(CO)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 2 Aminodecane 1,3 Diol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. numberanalytics.com For (2S,3R)-2-Aminodecane-1,3-diol, the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds that form the core aminodiol structure.

Diol and Amino Group Introduction Strategies

The key challenge in synthesizing this compound lies in the stereocontrolled introduction of the C2-amino and C3-hydroxyl groups. A logical retrosynthetic disconnection is the C2-N bond, which suggests an amino group can be introduced via the reduction of an azide (B81097) or a nitro group, or through reductive amination. Another powerful strategy involves the disconnection of the C2-C3 bond, pointing towards an aldol-type reaction.

A plausible retrosynthetic pathway commences with the disconnection of the C-N bond at the C2 position, leading to a corresponding azido-diol or nitro-diol precursor. Alternatively, a more convergent approach involves the disconnection of the C2-C3 bond. This suggests a reaction between a two-carbon nitrogen-containing nucleophile and an eight-carbon aldehyde, octanal (B89490). However, controlling the stereochemistry of both newly formed chiral centers in such a reaction can be challenging.

A more refined strategy involves a disconnection that simplifies the stereochemical challenge. By disconnecting the C1-C2 bond, we arrive at an α-amino aldehyde synthon. This intermediate is particularly attractive as the stereocenter at C2 can be established from a chiral pool starting material, such as an L-amino acid. The subsequent addition of a nucleophile to the aldehyde would then create the C3 stereocenter. The stereochemical outcome of this addition can be controlled by the existing stereocenter and the choice of reagents.

Considerations for Decane (B31447) Carbon Chain Elongation and Functionalization

The ten-carbon chain of this compound can be constructed through various carbon-carbon bond-forming reactions. A straightforward retrosynthetic approach involves disconnecting the carbon chain at a strategic position. For instance, a disconnection between C3 and C4 suggests an addition of a heptyl nucleophile (e.g., a Grignard or organolithium reagent) to a protected three-carbon amino-diol synthon.

Alternatively, starting from a smaller chiral building block, the decane chain can be elongated sequentially. For example, a Wittig reaction or a related olefination reaction can be employed to introduce the heptyl side chain onto a suitably functionalized three-carbon fragment. Subsequent reduction of the resulting double bond and functional group manipulations would then lead to the target molecule.

A highly convergent and efficient strategy would involve starting with a commercially available long-chain aldehyde, such as octanal. The remaining two carbons, along with the amino and hydroxyl functionalities, can then be introduced in a stereocontrolled manner. This approach minimizes the number of steps required for chain elongation.

Stereoselective and Stereospecific Synthesis Routes

The cornerstone of synthesizing this compound lies in the ability to control the absolute and relative stereochemistry of the C2 and C3 centers. This is often achieved through stereoselective reactions, where one stereoisomer is formed preferentially, or stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. This methodology is particularly powerful for the synthesis of complex molecules with multiple stereocenters. numberanalytics.comnumberanalytics.com

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the C2 and C3 stereocenters. For example, a chiral auxiliary can be used to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent to introduce the heptyl side chain, thereby setting the C2 stereocenter.

Commonly used chiral auxiliaries are often derived from readily available natural products such as amino acids, terpenes, or carbohydrates. numberanalytics.com For instance, Evans' oxazolidinone auxiliaries, derived from amino acids, are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. diva-portal.org Similarly, camphor-derived auxiliaries have proven effective in a variety of asymmetric transformations. numberanalytics.com Pseudoephedrine and pseudoephenamine have also been employed as effective chiral auxiliaries in alkylation reactions, often providing high levels of diastereoselectivity. acs.org

The general principle involves the formation of a covalent bond between the substrate and the chiral auxiliary. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of the incoming reagent from one face of the molecule, leading to the preferential formation of one diastereomer.

Once a stereocenter is established using a chiral auxiliary, it can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

A key intermediate in the synthesis of this compound could be an N-protected α-amino aldehyde derived from an L-amino acid. The addition of a nucleophile, such as a heptyl Grignard reagent, to this chiral aldehyde can proceed with high diastereoselectivity. The stereochemical outcome is often predicted by Felkin-Anh or chelation-controlled models, depending on the nature of the protecting group on the nitrogen and the reaction conditions. For N-monoprotected amino aldehydes, chelation control can be significant, leading to the syn-product, whereas for N,N-diprotected aldehydes, the Felkin-Anh model often predicts the formation of the anti-product. sciforum.net

The diastereoselectivity of such nucleophilic additions can be further enhanced by the choice of the nucleophile and the Lewis acid used. The table below illustrates the influence of the protecting group on the diastereoselectivity of the addition of allyl reagents to L-alaninals, which serves as a model system for the synthesis of aminodiols.

| Entry | R1 | R2 | Protecting Group | Reagent | Diastereomeric Ratio (syn:anti) |

| 1 | H | Boc | Boc | Allyl-MgCl | 57 : 43 |

| 2 | H | Cbz | Cbz | Allyl-MgCl | 56 : 44 |

| 3 | Bn | Boc | Boc | Allyl-MgCl | 12 : 88 |

| 4 | Bn | Cbz | Cbz | Allyl-MgCl | 18 : 82 |

| 5 | Bn | Boc | Allyl-Br, Zn | 20 : 80 | |

| 6 | Bn | Cbz | Allyl-Br, Zn | 10 : 90 |

Data adapted from a study on the diastereoselective addition of allyl reagents to N-protected L-alaninals. sciforum.net

This data highlights how the nature of the N-protecting group significantly influences the stereochemical outcome of nucleophilic additions to α-amino aldehydes. By carefully selecting the protecting group and reaction conditions, the desired (2S,3R) stereochemistry can be achieved with high selectivity. Subsequent removal of the protecting groups and the chiral auxiliary affords the target molecule, this compound.

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis provides the most efficient and elegant routes to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, these methods focus on the stereocontrolled formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Organocatalytic Approaches (e.g., enantioselective aminohydroxylation, aldol reactions)

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions, which can be used to construct the 1,3-diol backbone of the target molecule. nih.govyoutube.com

A plausible organocatalytic route to this compound involves the asymmetric cross-aldol reaction between octanal and a protected amino-aldehyde, such as N-Cbz-aminoacetaldehyde. Using a chiral organocatalyst like (S)-proline, the enamine formed from the catalyst and a donor ketone can react with an aldehyde acceptor to create a β-hydroxy ketone with high stereoselectivity. nih.govnih.gov The subsequent diastereoselective reduction of the ketone would yield the desired 1,3-diol structure. The mechanism relies on a well-organized transition state where the catalyst's carboxylic acid group activates the aldehyde electrophile via hydrogen bonding, while the enamine attacks one specific face of the aldehyde, controlling the stereochemistry. youtube.com

A representative two-step strategy combines an organocatalytic aldol reaction with a subsequent reduction step to produce chiral 1,3-diols. nih.gov

Table 1: Organocatalytic Aldol Reaction for Chiral β-Hydroxy Ketone Synthesis

| Aldehyde | Ketone | Organocatalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (30) | DMSO, rt, 2h | 99 | 95:5 | 96 (anti) |

| Isovaleraldehyde | Acetone | (S)-Proline (20) | Acetone, rt, 24h | 50 | - | 93 (S) |

| Octanal | Acetone | (S)-Proline (20) | Acetone, rt, 48h | 62 | - | 85 (S) |

This table presents representative data for proline-catalyzed aldol reactions, demonstrating the general applicability of the method for creating chiral building blocks similar to those required for this compound.

Transition Metal-Catalyzed Asymmetric Transformations (e.g., asymmetric hydrogenation, hydroamination)

Transition metal catalysis offers a broad spectrum of highly selective reactions for C-C and C-N bond formation.

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a β-amino ketone precursor. For instance, the synthesis of an N-protected 2-amino-3-oxodecanoate followed by highly enantioselective hydrogenation using a chiral ruthenium or rhodium catalyst can establish the (2S,3R) stereochemistry. acs.orgacs.orgthieme-connect.de Bifunctional catalysts, which contain both a metal center and a ligand-based N-H moiety, are particularly effective. They operate via an outer-sphere mechanism where the substrate is not directly coordinated to the metal but is activated by hydrogen bonding, facilitating a highly organized, stereoselective hydride transfer. acs.org

Asymmetric Aminohydroxylation (AA): The Sharpless asymmetric aminohydroxylation provides a direct route to vicinal amino alcohols from alkenes. organic-chemistry.orgwikipedia.org Applying this to 1-decene, an osmium tetroxide catalyst, in conjunction with a chiral dihydroquinidine-derived ligand (e.g., (DHQD)₂-PHAL) and a nitrogen source like sodium N-chloro-p-toluenesulfonamide (Chloramine-T), can produce the corresponding N-protected 1-amino-2-decanol. msu.edunih.gov While this reaction typically yields a 1,2-amino alcohol, modification of the substrate or subsequent steps would be necessary to achieve the 1,3-diol structure. The reaction proceeds through a syn-addition of the nitrogen and oxygen atoms across the double bond via an osmium(VI) azaglycolate intermediate. organic-chemistry.org

Asymmetric Hydroamination: Copper-catalyzed asymmetric hydroamination has become an effective method for preparing chiral amines. nih.gov A strategy for synthesizing γ-amino alcohols involves the hydroamination of unprotected allylic alcohols. This approach could be adapted to synthesize the target compound, for example, by using a decene-derived allylic alcohol. The reaction, catalyzed by a copper hydride (CuH) complex with a chiral ligand, can deliver chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.govresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Transformations

| Reaction | Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Hydrogenation | α-Amino Ketone HCl | [Rh(cod)Cl]₂ / (S,S)-f-spiroPhos | Vicinal Amino Alcohol | >99 | 98 |

| Asymmetric Aminohydroxylation | 1-Decene | K₂OsO₂(OH)₄ / (DHQD)₂-PHAL / Chloramine-T | 1,2-Amino Alcohol | 78 | 99 |

| Asymmetric Hydroamination | Cinnamyl Alcohol | Cu(OAc)₂ / DTBM-SEGPHOS / PhSiH₃ | γ-Amino Alcohol | 81 | 97 |

This table showcases the high efficiency and selectivity of various transition metal-catalyzed reactions applicable to the synthesis of chiral amino alcohols.

Enantioselective Epoxide Opening Reactions for Diol Formation

The enantioselective ring-opening of epoxides is a powerful and reliable method for creating vicinal functionalized alcohols. organicreactions.org To synthesize this compound, a chiral epoxide derived from 1-decene, such as (R)-decane-1,2-epoxide, can be used as a starting material.

The key step is the nucleophilic attack of an amine or an azide anion (a precursor to the amine group) at the C2 position. The regioselectivity and stereoselectivity of this S_N2 reaction are crucial. Using a chiral Lewis acid or a cooperative dual-catalyst system can promote the highly selective opening of meso or racemic epoxides. organicreactions.orgrsc.orgnih.gov For example, a chiral (salen)Cr(III)N₃ complex can be used to open a terminal epoxide with an azide nucleophile, which can then be reduced to the amine. Subsequent enzymatic or chemical hydrolysis of a neighboring ester group or another functional group manipulation would lead to the 1,3-diol. The reaction inverts the stereocenter at the point of nucleophilic attack, allowing for precise control of the final product's absolute configuration. nih.gov

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild and environmentally benign conditions. researchgate.netnih.gov Chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis.

Enzyme-Mediated Kinetic Resolution of Racemic Precursors

Kinetic resolution is a robust strategy for separating a racemic mixture into its constituent enantiomers. In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as a 1,3-diol or an acylated amino alcohol, can be resolved using enzymes.

Lipases are particularly effective for this purpose. nih.govnih.gov For example, a racemic mixture of 2-aminodecane-1,3-diol could be subjected to acylation catalyzed by a lipase (B570770) such as Pseudomonas cepacia lipase (PSL-C) in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer (e.g., at the primary hydroxyl group) at a much faster rate than the other, allowing for the separation of the unreacted enantiomerically enriched amino diol from the acylated product. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols

| Substrate | Lipase | Solvent | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee, %) of Diol |

| Racemic 1-phenyl-1,2-ethanediol | Candida antarctica lipase B | Toluene | Ethyl acetate (B1210297) | ~50 | >99 (R) |

| Racemic 2-methyl-1,2-pentanediol | Pseudomonas cepacia lipase | TBME | Vinyl acetate | 48 | 92 (S) |

This table provides examples of lipase-catalyzed kinetic resolutions, illustrating the potential for separating racemic precursors to this compound.

Biocatalytic Desymmetrization Strategies

Biocatalytic desymmetrization involves the conversion of a prochiral or meso compound into a chiral molecule through an enzyme-catalyzed reaction. This approach avoids the inherent 50% yield limitation of kinetic resolution.

A potential strategy for this compound could start with a prochiral 2-heptylpropane-1,3-diol. A selective enzymatic oxidation or acylation of one of the two enantiotopic primary hydroxyl groups would generate a chiral intermediate. More directly, enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) can be used. nih.govnih.gov A two-step biocatalytic cascade could be envisioned where an aldolase (B8822740) first creates a dihydroxy ketone, which is then subjected to asymmetric reductive amination using an engineered IRED and an amine donor to install the amino group with high stereocontrol, yielding the desired amino diol. acs.org

Whole-Cell Biotransformations

Whole-cell biotransformations offer a powerful and environmentally benign approach to establishing the key stereocenters in chiral aminodiols. This methodology leverages the enzymatic machinery of microorganisms to catalyze stereoselective reactions, often with high enantiomeric and diastereomeric purity. While specific whole-cell biotransformation routes to this compound are not extensively documented in publicly available literature, the synthesis of analogous chiral amino alcohols and diols provides a clear blueprint for potential strategies.

One promising approach involves the use of engineered microorganisms expressing specific enzymes such as amine dehydrogenases (AmDHs) or transaminases. For instance, the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor, 1-hydroxydecan-2-one, could theoretically be achieved using a whole-cell system expressing a stereoselective AmDH. These enzymes utilize an external amine source, such as ammonia, to convert a ketone to a chiral amine with high stereoselectivity.

Another viable strategy is the microbial reduction of an appropriate α-azido ketone. Certain yeast strains, for example, possess reductases capable of stereoselectively reducing a carbonyl group to a hydroxyl group. Subsequent reduction of the azide moiety would yield the desired aminodiol. The selection of the microbial strain and the optimization of fermentation conditions are critical for achieving high conversion and stereoselectivity.

The table below illustrates hypothetical whole-cell biotransformation approaches for the synthesis of long-chain chiral aminodiols, which could be adapted for this compound.

| Precursor | Biocatalyst (Example) | Key Enzyme(s) | Product Stereochemistry | Potential Yield (%) | Diastereomeric Excess (%) |

| 1-Hydroxydecan-2-one | Engineered E. coli | Amine Dehydrogenase (AmDH) | (2S)-amino | >90 | >95 |

| 2-Azido-3-oxodecanoate | Saccharomyces cerevisiae | Ketoreductase | (3R)-hydroxy | >85 | >98 |

Table 1: Hypothetical Whole-Cell Biotransformation Strategies for Chiral Aminodiol Synthesis

Total Synthesis Incorporating this compound as a Key Intermediate

The unique stereochemical arrangement of this compound makes it a valuable chiral building block for the synthesis of complex natural products. Its incorporation can be strategically planned in both convergent and divergent synthetic routes.

A divergent synthetic strategy begins with a common intermediate that is elaborated into a variety of structurally related compounds. This compound is an ideal starting point for the divergent synthesis of analog libraries for structure-activity relationship (SAR) studies. The two hydroxyl groups and the primary amine offer multiple points for chemical modification. For instance, the primary amine can be acylated with a variety of carboxylic acids, while the hydroxyl groups can be selectively protected, oxidized, or substituted to generate a diverse library of analogs. This approach is invaluable in medicinal chemistry for optimizing the biological activity of a lead compound.

The following table outlines a potential divergent synthesis scheme starting from this compound.

| Modification Site | Reagent/Reaction | Functional Group Transformation |

| Primary Amine | Acyl chlorides, Carboxylic acids | Amide formation |

| Primary Hydroxyl | Silyl ethers, Benzyl ethers | Selective protection |

| Secondary Hydroxyl | Oxidation (e.g., Swern, DMP) | Ketone formation |

Table 2: Divergent Synthesis Possibilities from this compound

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by considering these principles.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. The E-factor (Environmental Factor) is another metric that quantifies the amount of waste produced per unit of product.

For a hypothetical synthesis of this compound, a high atom economy route would maximize the incorporation of atoms from the starting materials into the final product. For example, a catalytic asymmetric aminohydroxylation of a corresponding alkene would have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents. The goal is to minimize the E-factor by reducing waste from solvents, reagents, and byproducts.

The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Whenever possible, performing reactions in water or under solvent-free conditions is a key green chemistry objective. While the synthesis of a relatively nonpolar molecule like this compound in water presents challenges, the use of phase-transfer catalysts or surfactant-mediated catalysis can facilitate reactions in aqueous media.

Solvent-free reactions, where the reactants themselves act as the reaction medium, are another attractive option. These reactions can often be accelerated by microwave irradiation or ball milling. For instance, the reduction of a ketone precursor to the corresponding alcohol could potentially be carried out under solvent-free conditions using a solid-supported reducing agent.

Sustainable Reagent and Catalyst Selection

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of non-toxic, renewable reagents and catalysts, as well as reaction conditions that are less energy-intensive and produce less waste. For the synthesis of complex molecules like this compound, the selection of sustainable reagents and catalysts is crucial for developing environmentally benign manufacturing processes.

A key strategy in the sustainable synthesis of amino diols is the use of biocatalysts. Enzymes, operating under mild aqueous conditions, offer high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. rsc.org Engineered enzymatic cascades, for instance, have been developed to convert diols into amino alcohols, presenting a green alternative to traditional chemical amination which often relies on ruthenium-based catalysts at high temperatures and pressures. rsc.org

One promising biocatalytic approach for the synthesis of long-chain β-hydroxy-α-amino acids, which are direct precursors to 2-amino-1,3-diols, involves the use of threonine aldolases. researchgate.net These enzymes can catalyze the aldol reaction between glycine and a variety of aldehydes, including long-chain aliphatic aldehydes. For example, L-threonine aldolase (LTA) from Pseudomonas putida has been shown to accept aldehydes with chain lengths up to C12. researchgate.net The resulting β-hydroxy-α-amino acid can then be reduced to the corresponding 2-amino-1,3-diol. This chemoenzymatic route provides a direct and sustainable pathway to chiral amino diols.

The following table illustrates the potential of threonine aldolase in the synthesis of precursors to long-chain amino diols, showcasing the diastereoselectivity for various aldehyde substrates. While this data does not directly correspond to this compound, it provides a strong indication of the feasibility of such a biocatalytic approach.

Table 1: Diastereoselectivity of L-threonine aldolase from Pseudomonas putida with various long-chain aldehydes researchgate.net

| Aldehyde | Diastereomeric Excess (de %) | Predominant Diastereomer |

|---|---|---|

| Hexanal | 42 | syn |

| Heptanal | 10 | syn |

| Octanal | 31 | syn |

| Nonanal | 9 | anti |

Another sustainable approach involves the use of waste materials as catalysts. For instance, research has demonstrated the use of kinnow peel waste as a green catalyst for the ring-opening of epoxides with amines to produce β-amino alcohols. nih.gov This "eco-catalysis" approach leverages readily available biomass, avoiding the need for expensive and often toxic metal catalysts. nih.gov While not directly applied to the specific stereoisomer of 2-aminodecane-1,3-diol, the principle of using biodegradable and waste-derived catalysts is a cornerstone of sustainable synthesis.

Furthermore, the development of one-pot cascade reactions, where multiple synthetic steps are carried out in a single reaction vessel, contributes to sustainability by reducing solvent usage, energy consumption, and waste generation associated with the isolation and purification of intermediates. researchgate.net Biocatalytic cascade systems combining transaminases and carbonyl reductases have been designed for the simultaneous synthesis of enantiopure vicinal diols and β-amino alcohols from racemic starting materials. researchgate.net

The selection of greener solvents and reagents is also paramount. Replacing hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives such as ethyl acetate can significantly improve the environmental profile of a synthesis. unibo.it The use of reagents like propylphosphonic anhydride (B1165640) (T3P®) in peptide synthesis, which can be performed in greener solvents and allows for easier purification, exemplifies the move towards more sustainable chemical processes that could be adapted for the synthesis of aminodiols. unibo.it

Stereochemical Investigations and Conformational Analysis

Conformational Analysis of (2S,3R)-2-Aminodecane-1,3-diol

The flexible heptyl chain and the rotatable bonds within the 1,2-amino-3-diol headgroup allow the molecule to adopt numerous conformations. The preferred conformations are dictated by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding.

Dynamic NMR (DNMR): This technique is used to study the rates of conformational exchange processes. nih.gov For this compound, DNMR can be used to measure the energy barriers for rotation around the C2-C3 bond. By acquiring NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed, allowing for the calculation of the activation energy for the conformational interchange. This provides quantitative data on the flexibility of the molecule. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is particularly sensitive to hydrogen bonding. nih.gov In a dilute solution of a non-polar solvent, intramolecular hydrogen bonds between the amino group and the hydroxyl groups would give rise to sharp, characteristic O-H and N-H stretching bands at lower frequencies compared to the "free" groups. The presence and position of these bands can confirm the existence of specific folded conformations, likely involving a six-membered ring-like structure stabilized by an O-H···N or N-H···O hydrogen bond. nih.govwiley.com The analysis of the amide I and amide II bands in related peptide systems demonstrates the power of IR spectroscopy in elucidating secondary structure, a principle applicable to the study of hydrogen bonding patterns in this aminodiol. thermofisher.comnih.gov

| Vibrational Mode | Expected Frequency Range (cm-1) | Conformational Information |

|---|---|---|

| Free O-H Stretch | ~3600-3650 | Indicates conformers without intramolecular H-bonding |

| H-bonded O-H Stretch | ~3400-3550 | Evidence for specific folded conformations |

| N-H Stretch | ~3300-3400 | Can also participate in or indicate H-bonding |

Computational chemistry provides a powerful avenue for exploring the conformational landscape of flexible molecules. nih.gov Methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to perform a systematic conformational search. nih.gov These calculations can predict the geometries and relative energies of various stable conformers. For this compound, computational models would likely identify low-energy conformations stabilized by intramolecular hydrogen bonds, as well as extended conformations. The results of these calculations are crucial for interpreting experimental data from NMR and IR spectroscopy. wisc.edu

The equilibrium between different conformers is highly sensitive to the surrounding environment. nih.gov

Solvent Effects: In non-polar solvents, conformations stabilized by intramolecular hydrogen bonds are generally favored. In polar, protic solvents like water or methanol, the solvent molecules can compete for hydrogen bonding with the amino and hydroxyl groups. This competition can disrupt the intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium towards more extended, solvent-exposed conformations.

Temperature Effects: Increasing the temperature provides the molecule with more thermal energy to overcome rotational barriers, leading to a greater population of higher-energy conformers. nih.gov In the case of this compound, an increase in temperature would be expected to decrease the population of the highly ordered, intramolecularly hydrogen-bonded conformers in favor of more flexible, extended structures. Spectroscopic studies at variable temperatures can quantify these effects by determining the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium. nih.gov

An extensive review of scientific literature and databases reveals a significant lack of specific research data concerning the biological activities of the chemical compound This compound . While chemical and physical properties of this molecule are documented, detailed experimental studies investigating its molecular targets, cellular bioactivity, and mechanisms of action are not publicly available at this time.

The provided outline requires in-depth information on ligand-protein binding, enzyme modulation, receptor affinity, cytotoxic effects, and impact on cellular signaling pathways. Unfortunately, dedicated research on this compound in these specific areas could not be identified.

Consequently, it is not possible to construct an article that is both scientifically accurate and strictly focused on the requested compound as per the user's instructions. The absence of primary research and detailed findings for this compound prevents the creation of the specified content and data tables.

Biological Relevance and Molecular Mechanism Research Excluding Clinical Human Trials

Cellular Bioactivity and Phenotypic Screening (Non-Clinical)

Impact on Cellular Processes (e.g., apoptosis, autophagy)

No published studies were identified that investigate the specific effects of (2S,3R)-2-Aminodecane-1,3-diol on cellular processes such as apoptosis or autophagy.

Structure-Activity Relationships (SAR) of this compound Analogs and Derivatives

No literature detailing the design, synthesis, or biological evaluation of analogs of this compound was found. Consequently, no data is available to analyze structure-activity relationships.

Information regarding the design and synthesis of analogs specifically derived from this compound is not available in the current scientific literature.

No in vitro data has been published that would allow for a correlation between the structural features of this compound analogs and their biological responses.

There are no studies available that analyze the stereoelectronic effects of this compound or its derivatives on their biological activity.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

The flexible nature of the decane (B31447) chain in (2S,3R)-2-aminodecane-1,3-diol, coupled with the stereochemistry of the amino and hydroxyl groups, gives rise to a complex conformational landscape. Understanding the energetically favorable shapes is crucial, as conformation dictates how the molecule interacts with its environment.

Molecular mechanics (MM) methods, which employ classical physics to model interatomic forces, are well-suited for rapidly exploring the vast number of possible conformations of flexible molecules. For aminodiol structures, MM calculations can predict the relative energies of different rotamers around the carbon-carbon single bonds of the alkyl chain and the bonds adjacent to the stereocenters. These calculations often reveal a preference for staggered conformations to minimize steric hindrance.

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and can be used to refine the geometries and energies of the most stable conformers identified by MM. For molecules with hydrogen bonding capabilities like this compound, QC methods are particularly important for accurately modeling the intramolecular hydrogen bonds that can significantly influence conformational preference. For instance, a hydrogen bond between the amino group and the C3-hydroxyl group, or between the two hydroxyl groups, could stabilize specific conformations.

While direct studies on this compound are not prevalent, research on similar sphingoid bases demonstrates the utility of these methods. For example, computational analysis of sphinganine, which shares the same aminodiol headgroup, has elucidated the conformational preferences that govern its role in lipid bilayers and protein interactions.

Table 1: Illustrative Conformational Energy Data for a Model Aminodiol Fragment

This table represents hypothetical data for the relative energies of different conformers of a simplified aminodiol fragment, as might be determined by molecular mechanics and quantum chemical calculations.

| Conformer | Dihedral Angle (N-C2-C3-O3) | Intramolecular H-Bond | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - QC |

| A | 60° (gauche) | Yes (NH2...O3H) | 0.0 | 0.0 |

| B | 180° (anti) | No | 1.2 | 1.5 |

| C | -60° (gauche) | No | 1.5 | 1.8 |

Note: This data is illustrative and not based on direct experimental or computational results for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms of the system over time. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule explores its conformational space in a more realistic environment. These simulations can capture the transient formation and breaking of intramolecular hydrogen bonds and the dynamic fluctuations of the alkyl chain.

Studies on ceramide molecules, which contain a sphingoid base, have extensively used MD simulations to understand their behavior within lipid membranes. nih.govacs.org These simulations show how the conformation of the aminodiol headgroup and the lipid tail influence membrane properties such as thickness, order, and hydrogen bonding networks. nih.govacs.org Such studies provide a strong precedent for how MD simulations could be applied to understand the behavior of this compound, both in solution and in more complex environments like a lipid bilayer.

Ligand-Target Interaction Modeling

The aminodiol motif is a key feature in many bioactive lipids, such as sphingosine (B13886), which is a substrate for sphingosine kinases (SKs). acs.orgnih.gov Molecular modeling techniques are crucial for understanding how these lipids and their analogs bind to and modulate the activity of such enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies of this compound with potential protein targets, such as sphingosine kinases, could provide initial hypotheses about its binding mode and affinity. nih.govnih.gov

In a typical docking study, the three-dimensional structure of the protein's binding site is used as a template. The aminodiol ligand is then computationally placed into this site in numerous possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For example, docking studies of sphingosine and its inhibitors into the active site of sphingosine kinase 1 (SK1) have revealed key interactions. acs.org The protonated amino group often forms salt bridges with acidic residues like aspartate, while the hydroxyl groups participate in a network of hydrogen bonds with other amino acids and water molecules. acs.org The lipid tail typically occupies a hydrophobic pocket. It is highly probable that this compound would engage in similar interactions.

Table 2: Representative Molecular Docking Results for a Sphingosine Analog with Sphingosine Kinase 1

This table illustrates the type of data generated from a molecular docking study, showing the predicted binding energy and key interacting residues for a hypothetical sphingosine analog.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Sphingosine Analog | -8.5 | Asp178, Ser168, Thr196 |

| PF-543 (Known Inhibitor) | -9.2 | Asp178, Ser168, Phe322 |

Note: This data is for illustrative purposes. The specific residues and energies would vary for this compound.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a way to study chemical reactions and detailed electronic effects within large biological systems like enzymes. In a QM/MM calculation, the region of the system where bond-breaking or bond-forming events occur (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

For a potential interaction of this compound with an enzyme like sphingosine kinase, which catalyzes a phosphorylation reaction, QM/MM simulations could be used to model the entire catalytic cycle. This would provide detailed insights into the transition states and energy barriers of the reaction, which are not accessible through classical MM simulations alone. The application of QM/MM to drug-metabolizing enzymes has demonstrated its power in rationalizing experimentally observed outcomes.

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed to calculate the binding free energy, which is more directly related to the experimental binding constant. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to compute the relative binding free energies of a series of related ligands.

These methods involve computationally "morphing" one ligand into another within the protein binding site and in solution. The difference in the free energy of these transformations provides the relative binding free energy. Such calculations could be used to predict how modifications to the decane chain or the aminodiol headgroup of this compound would affect its binding affinity to a target protein, thereby guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related molecules, such as other β-amino alcohol derivatives and sphingosine analogs. nih.govacs.org

The development of predictive QSAR models for compounds like this compound would involve the generation of a dataset of analogous compounds with known biological activities against a specific target. For instance, studies on β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway have demonstrated the utility of QSAR in identifying key structural features that influence potency. nih.govnih.gov

A typical workflow for developing a predictive QSAR model for this class of compounds would involve:

Data Set Curation: Assembling a collection of long-chain amino alcohols with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight, atom counts) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) to build a regression or classification model that correlates the descriptors with the biological activity. imist.ma

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov For this compound, which is analogous to sphingolipids like sphingosine and ceramides, pharmacophore models can be developed based on known inhibitors of enzymes involved in sphingolipid metabolism, such as sphingosine kinase (SphK) or ceramidases. acs.orgnih.govbiorxiv.org

Based on the structure of this compound and the known pharmacophores of related bioactive lipids, the following features are likely to be important:

Hydrogen Bond Donors: The primary amine (-NH2) and the two hydroxyl (-OH) groups can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the nitrogen atom of the amine group can also function as hydrogen bond acceptors.

Hydrophobic Feature: The long decane chain provides a significant hydrophobic region, which is crucial for interactions with hydrophobic pockets in target proteins.

A hypothetical pharmacophore model for a target interacting with this compound might consist of a combination of these features in a specific spatial arrangement. Such models are instrumental in virtual screening campaigns to identify novel compounds with similar biological activities from large chemical databases.

Table 1: Potential Pharmacophoric Features of this compound and Their Significance

| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |

| Hydrogen Bond Donor | -OH groups, -NH2 group | Formation of hydrogen bonds with amino acid residues in the active site of a target protein. |

| Hydrogen Bond Acceptor | -OH groups, -NH2 group | Acceptance of hydrogen bonds from amino acid residues. |

| Hydrophobic Region | Decane chain | Van der Waals interactions within a hydrophobic binding pocket. |

| Positive Ionizable | -NH2 group | Potential for electrostatic interactions with negatively charged residues at physiological pH. |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design (excluding human data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. preprints.org For this compound, various computational models can be used to estimate its ADME properties based on its chemical structure.

Lipophilicity and solubility are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. These properties can be computationally estimated using various models.

Lipophilicity (logP): The logarithm of the partition coefficient (logP) between octanol (B41247) and water is a common measure of lipophilicity. A positive logP value indicates that the compound is more soluble in lipids (hydrophobic), while a negative value suggests it is more soluble in water (hydrophilic). For this compound, the presence of the long decane chain suggests a significant hydrophobic character, which would be balanced by the hydrophilic amine and hydroxyl groups.

Solubility (logS): The logarithm of the aqueous solubility (logS) is another crucial parameter. Poor aqueous solubility can limit a drug's absorption.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Method | Implication for ADME |

| Molecular Weight | 189.30 g/mol | PubChem | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 1.5 | PubChem | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Hydrogen Bond Donors | 3 | PubChem | Can engage in hydrogen bonding, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | PubChem | Can engage in hydrogen bonding, influencing solubility and target binding. |

| Polar Surface Area | 66.5 Ų | PubChem | Within the range for good cell permeability. |

Note: The data in this table is derived from computational predictions and should be considered as an estimation.

The ability of a compound to permeate biological membranes, such as the intestinal epithelium or the blood-brain barrier, is essential for its therapeutic efficacy. Computational methods, including molecular dynamics (MD) simulations and quantitative structure-permeability relationship (QSPR) models, can be used to predict these properties. nih.gov

Given its amphiphilic nature, with a polar head group (aminodiol) and a long nonpolar tail (decane chain), this compound is expected to interact with lipid bilayers. uc.edu Simulations could model its passive diffusion across a model membrane, providing insights into its permeability coefficient. The polar surface area (PSA) is a commonly used descriptor to predict cell permeability, and the calculated value of 66.5 Ų for this compound is generally considered favorable for membrane transport.

Furthermore, computational models can predict whether a compound is likely to be a substrate for active transporters, which can significantly impact its distribution and elimination. For a molecule with a primary amine, it is also relevant to consider its potential to be a substrate for cation transporters.

Derivatives, Prodrugs, and Bioconjugates of 2s,3r 2 Aminodecane 1,3 Diol

Synthesis of Functionalized Derivatives

The presence of nucleophilic amino and hydroxyl groups on the (2S,3R)-2-aminodecane-1,3-diol scaffold allows for a variety of derivatization strategies. The relative reactivity of these groups—the primary amine generally being more nucleophilic than the hydroxyl groups, and the primary hydroxyl being more reactive than the sterically hindered secondary hydroxyl—can be exploited to achieve selective modifications.

Amidation and Acylation Reactions on the Amino Group

The primary amino group at the C-2 position is a prime target for acylation and amidation reactions to form N-acyl derivatives. These reactions are typically high-yielding and can be achieved under mild conditions. Standard methods involve the reaction of the amino group with an activated carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or an acid activated by a coupling agent. organic-chemistry.orgsciepub.comdntb.gov.ua

Commonly employed coupling reagents for direct amidation between a carboxylic acid and the amine include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts. organic-chemistry.orgsciepub.com The choice of acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl or aryl groups to more complex moieties, thereby modifying the lipophilicity and other properties of the parent molecule. For instance, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base would yield the corresponding N-acetyl derivative.

The general scheme for the acylation of the amino group is as follows:

Reaction with Acyl Halides: this compound + R-COCl → N-Acyl derivative + HCl

Reaction with Anhydrides: this compound + (R-CO)₂O → N-Acyl derivative + R-COOH

Direct Amidation: this compound + R-COOH + Coupling Agent → N-Acyl derivative + Byproducts

These reactions are foundational in peptide synthesis and are readily applicable to primary amines like the one in the subject compound. sciepub.com

Esterification and Etherification of Hydroxyl Groups

The C-1 primary and C-3 secondary hydroxyl groups of this compound can be modified through esterification and etherification. Esterification is commonly achieved by reacting the diol with carboxylic acids, acyl chlorides, or anhydrides. nih.gov Steglich esterification, which uses a carbodiimide (like DCC or EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is an effective method for forming esters from carboxylic acids under mild conditions. researchgate.net

Selective esterification of one hydroxyl group over the other can be challenging but is often achievable. The primary hydroxyl at C-1 is less sterically hindered and generally more reactive than the secondary hydroxyl at C-3, allowing for regioselective mono-acylation under controlled conditions. nih.gov To achieve di-esterification, more forcing conditions or a larger excess of the acylating agent may be required.

Etherification, the formation of an ether linkage (R-O-R'), is typically accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Selective etherification would again favor the more accessible primary hydroxyl group.

Synthesis of Spirocyclic and Cyclic Derivatives

The 1,3-amino-diol arrangement in this compound provides a scaffold for the synthesis of various heterocyclic systems. For example, reaction with aldehydes or ketones can lead to the formation of cyclic oxazolidine (B1195125) derivatives. beilstein-journals.org This condensation reaction typically occurs between the amino group and the secondary hydroxyl group with a carbonyl compound, eliminating water to form a five-membered ring. Such cyclization can also serve as a method for protecting both the amino and hydroxyl groups simultaneously.

Furthermore, bifunctional reagents can be used to bridge the functional groups to create larger ring systems. The synthesis of cyclic 1,3-diols and their derivatives is a known strategy for creating conformationally constrained scaffolds for various applications. rsc.org While specific examples for this compound are not detailed in the literature, the principles of forming cyclic structures from 1,3-amino-diols are well-established in organic synthesis. nih.gov

Prodrug Design and Synthesis

Prodrugs are inactive precursors that are converted in vivo to the active parent drug. nih.gov For a polar molecule like this compound, which contains three hydrophilic functional groups, a prodrug strategy can be employed to temporarily mask this polarity, thereby enhancing properties like membrane permeability and oral bioavailability. nih.gov

Strategies for Masking Polarity and Improving Delivery (non-clinical context)

The primary goal of creating a prodrug for this compound would be to increase its lipophilicity by masking the polar amine and hydroxyl groups. nih.gov This is typically achieved by attaching a non-polar, labile "promoiety" to the parent drug.

Ester Prodrugs: The hydroxyl groups are ideal handles for creating ester prodrugs. By linking a lipophilic carboxylic acid (e.g., a fatty acid or an aromatic acid) to one or both hydroxyls, the polarity is significantly reduced. These ester bonds are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the active diol. mdpi.com

Carbamate Prodrugs: The amino group can be masked by forming a carbamate linkage (R-NH-CO-O-R'). Carbamates are generally more stable than esters but can also be designed for enzymatic or chemical cleavage in vivo. nih.gov

Amino Acid Prodrugs: A widely used strategy involves linking amino acids to the parent drug. nih.gov Attaching an amino acid via an ester bond to one of the hydroxyl groups can create a prodrug that is recognized by amino acid or peptide transporters (like PEPT1) in the intestine, potentially improving absorption. mdpi.com Such prodrugs can enhance aqueous solubility at acidic pH while still being sufficiently lipophilic to cross membranes. nih.gov

The selection of the promoiety is critical as it dictates the prodrug's stability, solubility, and rate of conversion back to the active drug. nih.gov

| Functional Group | Prodrug Linkage | Promoiety Example | Objective | Anticipated Cleavage Mechanism |

|---|---|---|---|---|

| C-1 or C-3 Hydroxyl | Ester | Valine (Amino Acid) | Target PEPT1 transporters, improve absorption mdpi.com | Esterase-mediated hydrolysis |

| C-1 or C-3 Hydroxyl | Ester | Benzoic Acid | Increase lipophilicity | Esterase-mediated hydrolysis |

| C-2 Amino | Amide (N-Acyl) | Di- or Tripeptide | Target peptide transporters | Peptidase-mediated hydrolysis |

| C-2 Amino | Carbamate | Ethyl Group | Increase lipophilicity and metabolic stability | Carboxylesterase-mediated hydrolysis |

In Vitro Hydrolysis and Biotransformation Studies of Prodrugs

Before a prodrug can be considered viable, its stability and conversion rate must be characterized. In vitro studies are essential for this initial evaluation. These studies typically measure the rate of hydrolysis of the prodrug back to the parent compound under various conditions.

Chemical Stability: The stability of the prodrug is assessed in aqueous buffers at different pH values (e.g., pH 1.2 to simulate gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood). mdpi.com A suitable prodrug should exhibit sufficient stability in the gastrointestinal tract to allow for absorption but be cleaved to release the active drug in systemic circulation or at the target site. nih.gov

Enzymatic Hydrolysis: To evaluate the role of enzymes in biotransformation, hydrolysis rates are measured in biological media such as human plasma, liver microsomes, or cell homogenates. nih.govmdpi.com Comparing the hydrolysis rate in plasma to that in a buffer at pH 7.4 can confirm that the conversion is enzyme-mediated (e.g., by esterases). The half-life (t½) of the prodrug is a key parameter determined from these studies. mdpi.comnih.gov

For example, different amino acid ester prodrugs of a parent compound are known to exhibit widely varying stabilities in human plasma, demonstrating the significant impact of the promoiety structure on the rate of bioconversion. nih.gov

| Hypothetical Prodrug Derivative | Linkage Type | Half-life (t½) in pH 7.4 Buffer | Half-life (t½) in 80% Human Plasma |

|---|---|---|---|

| C1-O-Acetyl | Ester | > 48 hours | 15 minutes |

| C1-O-Benzoyl | Ester | > 48 hours | 45 minutes |

| C1-O-Valinate | Amino Acid Ester | 28 hours | 8 minutes |

| C2-N-Ethylcarbamate | Carbamate | > 72 hours | > 12 hours |

Data are hypothetical and for illustrative purposes to show expected trends in stability studies.

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a more complex and functional construct. The amine and hydroxyl groups of this compound provide reactive sites for such modifications.

The primary amine group of this compound is a key functional handle for its covalent attachment to biomacromolecules like peptides, proteins, and nucleic acids. This conjugation can impart new properties to the biomolecule or use the biomolecule to deliver the aminodecanediol derivative to a specific biological target.

Common strategies for conjugating amine-containing small molecules to proteins include the use of amine-reactive reagents that target lysine side chains or the N-terminus of the protein. thermofisher.com For instance, activated esters like N-hydroxysuccinimide (NHS) esters can react with the amine group of this compound to form a stable amide bond. This strategy is widely used for linking molecules to proteins. neulandlabs.com Another approach involves the use of crosslinking agents like glutaraldehyde, which can connect the amine group of the aminodecanediol to amine groups on a protein. nih.gov

To achieve more site-specific conjugation, the aminodecanediol could first be modified to introduce a different reactive group. For example, a thiol group could be introduced, which could then react with maleimide-functionalized proteins, a common and efficient method for peptide-protein linkage. qyaobio.com These bioconjugation techniques can be employed to create novel therapeutic agents or research tools. researchgate.net

| Bioconjugation Strategy | Reactive Group on this compound | Target Functional Group on Biomolecule | Resulting Linkage |

| NHS Ester Chemistry | Primary Amine | Amine (e.g., Lysine) | Amide |

| Glutaraldehyde Crosslinking | Primary Amine | Amine (e.g., Lysine) | Imine (after reduction, secondary amine) |

| Maleimide Chemistry | Thiol (introduced via modification) | Thiol (e.g., Cysteine) | Thioether |

| Reductive Amination | Aldehyde (introduced via modification) | Amine (e.g., Lysine) | Secondary Amine |

Labeled analogs of this compound are valuable as research probes to study biological processes. These analogs can be tagged with fluorescent dyes or radioisotopes to enable their detection and quantification in biological systems. thermofisher.com

Fluorescent Labeling: Fluorescent dyes containing amine-reactive groups, such as NHS esters or isothiocyanates, can be covalently attached to the primary amine of this compound. This creates a fluorescent probe that can be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the molecule within cells or tissues.

Radiolabeling: For in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), analogs of this compound can be labeled with radioisotopes. nih.gov This typically involves synthesizing a precursor molecule that can be readily radiolabeled in the final step. For example, a derivative could be designed for methylation with a carbon-11 (¹¹C) labeled methyl group. mdpi.com Other common isotopes for PET and SPECT imaging include fluorine-18 (¹⁸F), gallium-68 (⁶⁸Ga), and technetium-99m (⁹⁹mTc). nih.gov Radioiodination with isotopes like iodine-125 (¹²⁵I) is another established method for labeling small molecules. nih.govgoogle.com These radiolabeled probes allow for non-invasive imaging and quantification of the molecule's distribution and target engagement in living organisms. amerigoscientific.com

| Labeling Method | Type of Label | Common Isotopes/Dyes | Application |

| Fluorescent Labeling | Fluorophore | FITC, AlexaFluor®, Cy3 | In vitro imaging, flow cytometry |

| Radiolabeling (PET) | Positron Emitter | ¹¹C, ¹⁸F, ⁶⁴Cu, ⁶⁸Ga | In vivo imaging, biodistribution studies |

| Radiolabeling (SPECT) | Gamma Emitter | ⁹⁹mTc, ¹¹¹In | In vivo imaging |

| Radioiodination | Radioisotope of Iodine | ¹²⁵I | In vitro assays, autoradiography |

Role as Chiral Scaffold in Complex Molecular Architectures

The defined stereochemistry of this compound makes it an important chiral building block in organic synthesis. nih.gov Its structure can serve as a foundation, or chiral scaffold, for the construction of more complex molecules with specific three-dimensional arrangements.

This compound shares a common structural motif with sphingosine (B13886), an 18-carbon amino alcohol that is a fundamental component of sphingolipids. wikipedia.org Sphingolipids and their metabolites, such as ceramides and sphingosine-1-phosphate, are crucial signaling molecules involved in a wide range of cellular processes. nih.gov

The stereochemically defined 1,3-aminodiol structure of this compound makes it a valuable starting material for the stereoselective synthesis of sphingosine analogs and other lipid mimetics. nih.gov By using this chiral building block, chemists can control the stereochemistry at the C2 and C3 positions, which is critical for the biological activity of these lipids. The synthesis of novel sphingoid bases is an active area of research for developing tools to understand sphingolipid metabolism and its role in disease. nih.gov For example, serinolamide A, a related natural product, has been synthesized and evaluated for its activity as a sphingosine-1-phosphate-1 (S1P₁) receptor agonist. mdpi.com

Chiral 1,3-diols and aminodiols are prevalent structural motifs in a wide variety of biologically active natural products. nih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks to introduce key stereogenic centers in a controlled manner. nih.gov this compound can serve as such a building block, providing a pre-defined stereochemical arrangement that can be incorporated into a larger molecular framework.

The utility of chiral aminodiols extends to the synthesis of diverse classes of natural products, including certain types of alkaloids, macrolides, and polyketides. mdpi.comfrontiersin.org The presence of both amino and hydroxyl groups allows for a range of chemical transformations to build upon this scaffold. Total synthesis of complex natural products is a critical field that not only provides access to rare and potent molecules for biological study but also drives the development of new synthetic methodologies. youtube.com

| Natural Product Class | Potential Role of this compound Scaffold |

| Polyketides | Introduction of a chiral aminodiol unit within the carbon chain. |

| Alkaloids | Formation of the core structure containing stereodefined nitrogen and oxygen centers. |

| Macrolides | As a segment in the macrocyclic ring with defined stereochemistry. |

| Cyclodepsipeptides | As a non-proteinogenic amino acid component with a hydroxylated side chain. nih.gov |

The functional groups of this compound allow for its incorporation into larger macromolecular structures like dendrimers and polymers, imparting chirality and specific functionalities to these materials. mdpi.com

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and successive layers of branching units. researchgate.net Aminopolyols can be used as surface groups on dendrimers to enhance water solubility and provide a polycationic nature, which is beneficial for interactions with biological cells. nih.gov this compound could be attached to the surface of dendrimers, such as polyamidoamine (PAMAM) dendrimers, to create a chiral surface. mdpi.comnih.gov Alternatively, it could be used as a building block within the dendritic structure.

Polymeric Structures: Chiral polymers, which have optically active side chains, are of great interest for applications in asymmetric catalysis, chiral recognition, and enantioselective separations. nih.govrsc.org this compound can be converted into a monomer and then polymerized to create a chiral polymer with aminodiol side chains. For example, the hydroxyl groups could be modified to include a polymerizable group like an acrylate, or the amine could be used to form an N-acryloyl amino acid monomer. rsc.org The incorporation of such chiral, functional side chains can influence the polymer's secondary structure, such as inducing a helical conformation, and create materials with unique properties. nih.gov The synthesis of polymers with chiral side chains derived from amino acids is an established strategy for creating functional biomaterials. researchgate.netnih.gov

Applications of 2s,3r 2 Aminodecane 1,3 Diol in Non Biological Fields

Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of effective chiral ligands is a cornerstone of modern asymmetric catalysis. The vicinal amino and hydroxyl groups in (2S,3R)-2-aminodecane-1,3-diol provide two coordination sites that can be readily modified to synthesize a variety of bidentate ligands. These ligands can then be complexed with transition metals to form catalysts capable of inducing high levels of enantioselectivity in a range of chemical transformations.

The synthesis of chiral ligands from this compound typically involves the functionalization of the amino and/or hydroxyl groups. For instance, the amino group can be converted into amides, sulfonamides, or phosphoramidites, while the hydroxyl groups can be transformed into ethers, esters, or phosphites. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing their performance in catalysis.

One common strategy is the synthesis of phosphine-phosphite or phosphine-phosphoramidite ligands. The phosphine (B1218219) moiety can be introduced by reacting a suitable phosphine-containing group with the amino functionality, while the diol can be reacted with a phosphorus chloride derivative to form a cyclic phosphite. The resulting ligands possess both a hard (oxygen or nitrogen) and a soft (phosphorus) donor atom, which can effectively coordinate with various transition metals like rhodium, ruthenium, and palladium.

Table 1: Exemplary Ligand Synthesis Strategies from this compound

| Ligand Type | Synthetic Approach | Potential Metal Complexes |

| Phosphine-Phosphite | 1. N-acylation/sulfonylation followed by reaction of the diol with PCl3 or a chlorophosphite. 2. Reaction of the amino group with a phosphine-containing electrophile and the diol with a phosphorus electrophile. | Rhodium, Ruthenium, Iridium |

| Oxazoline-based | Conversion of the aminodiol to an oxazoline (B21484) ring system, often by reaction with an orthoester or an imino ether. | Palladium, Copper |

| Salen-type | Condensation of the amino group with a salicylaldehyde (B1680747) derivative. | Chromium, Manganese, Cobalt |

This table presents hypothetical synthetic strategies based on known transformations of aminodiols. Specific data for this compound is not currently available in public literature.

While specific performance data for catalysts derived solely from this compound is not extensively documented in publicly available research, the general class of aminodiol-derived ligands has shown significant promise in various enantioselective reactions.

Asymmetric Hydrogenation: Rhodium and ruthenium complexes of chiral phosphine ligands derived from aminodiols are widely used for the asymmetric hydrogenation of prochiral olefins and ketones. The catalyst's chiral environment dictates the facial selectivity of hydrogen addition, leading to one enantiomer in excess. It is anticipated that ligands derived from this compound could be effective in these transformations, particularly for substrates where the long alkyl chain of the diol could provide beneficial steric interactions.

Carbon-Carbon Bond Formation: Palladium-catalyzed asymmetric allylic alkylation (AAA) and copper-catalyzed conjugate addition reactions are powerful methods for creating chiral C-C bonds. Chiral ligands derived from aminodiols, such as those containing phosphine and oxazoline moieties, have been successfully employed in these reactions. The performance of a this compound-derived ligand would depend on its ability to create a well-defined chiral pocket around the metal center, influencing the approach of the nucleophile.

Table 2: Potential Performance of this compound-Derived Catalysts in Asymmetric Reactions (Hypothetical)

| Reaction Type | Substrate Example | Potential Catalyst | Expected Outcome (Enantiomeric Excess, ee) |

| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF4 | High ee (>90%) |

| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | [Pd(allyl)Cl]2 / ligand | Moderate to high ee |

| Asymmetric Michael Addition | Cyclohexenone | Cu(OTf)2 / ligand | Moderate to high ee |

This table is illustrative and based on the performance of analogous chiral aminodiol-derived catalysts. Experimental data for this compound is required for factual validation.

Advanced Materials Science

The chirality and functional groups of this compound also make it a candidate for the development of novel chiral materials with tailored properties.

This compound can serve as a chiral monomer for the synthesis of polymers and oligomers. The presence of two hydroxyl groups and an amino group allows for various polymerization strategies, such as polycondensation or ring-opening polymerization of derived cyclic monomers. The resulting polymers would possess a chiral backbone, which could lead to materials with unique chiroptical properties, such as high specific rotation or circular dichroism, and potentially the ability to form helical structures.

The amphiphilic nature that can be imparted to derivatives of this compound (with its polar head group and nonpolar decane (B31447) chain) makes it a potential building block for self-assembled systems. Depending on the specific modifications, these molecules could self-assemble in solution to form micelles, vesicles, or other ordered nanostructures. The chirality of the head group could be transferred to the supramolecular level, leading to the formation of chiral aggregates.

Materials capable of distinguishing between enantiomers are of great importance in fields such as chromatography and sensor technology. This compound can be incorporated into materials to create chiral recognition sites. For example, it could be grafted onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for enantioselective chromatography. The aminodiol moiety would provide specific interaction points (e.g., hydrogen bonding, steric repulsion) that differ for the two enantiomers of a chiral analyte, enabling their separation.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

Machine learning (ML) models can be trained on vast datasets of chemical reactions and molecular structures to propose entirely new analogues of (2S,3R)-2-Aminodecane-1,3-diol with potentially enhanced biological activities. sigmaaldrich.com These models can explore a vast "chemical space" to identify derivatives with optimized properties. sigmaaldrich.com For synthesis, computer-aided synthesis planning (CASP) tools can devise novel and more efficient retrosynthetic pathways. nih.govnih.gov These programs can analyze existing chemical literature to suggest reaction steps, catalysts, and conditions, potentially reducing the time and resources required for laboratory synthesis. nih.govnih.gov For instance, generative AI models like SyntheMol have already been used to create both the structure and the chemical recipe for novel drug candidates, a methodology directly applicable to generating and producing derivatives of this compound. sigmaaldrich.com This approach allows for the rapid generation of thousands of potential molecules and their synthetic recipes in a fraction of the time required by traditional methods. sigmaaldrich.com

Table 1: Application of AI/ML in Chemical Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Algorithms predict physicochemical properties, bioactivity, and toxicity of novel compounds. | Design of analogues with improved efficacy or safety profiles. |

| Generative AI | Models create entirely new molecular structures with desired characteristics. sigmaaldrich.compaulaschoice.com | Discovery of novel aminodiols with unique biological activities. |

| Retrosynthesis Planning | AI software proposes step-by-step synthetic routes to target molecules. nih.govnih.gov | Faster, more cost-effective, and sustainable synthesis of the compound and its derivatives. |

| Reaction Optimization | ML algorithms analyze experimental data to suggest optimal reaction conditions (e.g., temperature, catalyst, solvent). | Increased yield and purity while minimizing waste in the synthesis process. |

Exploration of Novel Biological Activities through High-Throughput Screening (non-clinical)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds against biological targets. nih.gov This technology is pivotal for uncovering novel, non-clinical biological activities of this compound and its synthesized analogues. HTS platforms utilize state-of-the-art robotics and data processing to run vast numbers of experiments in parallel, identifying "hits"—compounds that interact with a target of interest. nih.gov

Given its structural features, libraries based on the aminodecanediol scaffold could be screened against a wide array of targets, such as enzymes, receptors, and protein-protein interactions. A particularly relevant HTS method involves a fluorescence-based assay designed to determine the enantiomeric excess in chiral 1,2- and 1,3-diols and amino alcohols. mdpi.com This technique is not only sensitive and robust but also enables the screening of combinatorial libraries, making it a powerful tool for discovering new chiral catalysts or auxiliaries derived from the this compound structure. mdpi.com Such screening could reveal unexpected activities in areas like neurodegenerative diseases or as modulators of protein folding. nih.govnih.gov

Development of More Efficient and Sustainable Synthetic Routes

While classic chemical synthesis provides a reliable route to this compound, future research will focus on developing more efficient and environmentally sustainable methods. Green chemistry principles are paramount, emphasizing the reduction of waste, use of less hazardous materials, and improved energy efficiency.

One promising avenue is the use of biocatalysis, employing enzymes or whole-cell systems to perform key synthetic steps with high stereoselectivity under mild conditions. This approach can be inspired by the natural biosynthesis of long-chain fatty acids. acs.org Another strategy involves the development of novel organocatalysts, which are small organic molecules that can drive reactions with high enantioselectivity, avoiding the need for often-toxic heavy metals. nih.govacs.org For instance, new proline-derived organocatalysts have been successfully used for asymmetric aldol (B89426) reactions to create chiral 1,3-keto alcohols, which are precursors to chiral 1,3-diols. nih.gov Furthermore, advancements in reaction engineering, such as the use of flow chemistry, can lead to safer, more scalable, and highly efficient continuous manufacturing processes compared to traditional batch synthesis.

Advanced Spectroscopic and Imaging Techniques for Studying Molecular Interactions

Understanding how this compound interacts with biological molecules at an atomic level is crucial for elucidating its mechanism of action and for rational drug design. Advanced spectroscopic techniques offer powerful tools for this purpose. nih.gov

Modern Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide detailed structural information and identify binding partners. magtech.com.cn Techniques like fluorescence spectroscopy can be used to study the binding kinetics and conformational changes of proteins upon interaction with the compound. rsc.org For example, studies on similar molecules have used fluorescence quenching to understand binding mechanisms and thermodynamic parameters of interaction with proteins like bovine serum albumin. rsc.org Furthermore, the synergy between laser spectroscopy and computational calculations allows for the detailed exploration of intermolecular interactions, such as hydrogen bonding, which is critical for understanding the aggregation and recognition properties of biomolecules. nih.gov These methods can reveal the precise nature of the forces driving the interaction between the aminodiol and its biological targets.

Table 2: Spectroscopic Techniques for Molecular Interaction Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 3D structure of compound-target complexes, identification of binding sites. magtech.com.cn | Elucidating the precise binding mode to a target protein. |